molecular formula C8H9ClN2O B1367000 6-Chloro-N,N-dimethylnicotinamide CAS No. 54864-83-4

6-Chloro-N,N-dimethylnicotinamide

Cat. No. B1367000
CAS No.: 54864-83-4
M. Wt: 184.62 g/mol
InChI Key: BPMBBXCPGAFTCX-UHFFFAOYSA-N
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Patent
US08889682B2

Procedure details

In a 500 mL round-bottomed flask, 6-chloronicotinoyl chloride (8 g, 45.5 mmol, Eq: 1.00) was dissolved in DCM (200 ml) under argon and cooled to 0° C. To this solution, dimethylamine (90.9 ml of 2M in THF, 182 mmol, Eq: 4) was added drop-wise over 15 min maintaining the temperature below 10° C. The ice bath was removed and the reaction was stirred for 3 h.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
90.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.[CH3:11][NH:12][CH3:13]>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:12]([CH3:13])[CH3:11])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
90.9 mL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 3 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC=C(C(=O)N(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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